5,6-Monoepoxyretinyl Acetate 5,6-Monoepoxyretinyl Acetate
Brand Name: Vulcanchem
CAS No.: 801-72-9
VCID: VC0124738
InChI: InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+
SMILES: CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Molecular Formula: C22H32O3
Molecular Weight: 344.5 g/mol

5,6-Monoepoxyretinyl Acetate

CAS No.: 801-72-9

Reference Standards

VCID: VC0124738

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

5,6-Monoepoxyretinyl Acetate - 801-72-9

CAS No. 801-72-9
Product Name 5,6-Monoepoxyretinyl Acetate
Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate
Standard InChI InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+
Standard InChIKey AZAWTSYUQKXIGK-IZVRVYHKSA-N
Isomeric SMILES C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C
SMILES CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Canonical SMILES CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Synonyms 5,6-Epoxy-5,6-dihydroretinol Acetate; 7-Oxabicyclo[4.1.0]heptane Retinol Deriv.
PubChem Compound 5364008
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator